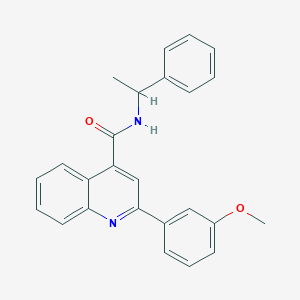

2-(3-methoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide

Description

2-(3-Methoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 3-methoxyphenyl group at the quinoline’s 2-position and a phenylethylamine side chain at the carboxamide nitrogen. The methoxy group and aromatic substituents are critical for modulating electronic properties, solubility, and target binding .

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-17(18-9-4-3-5-10-18)26-25(28)22-16-24(19-11-8-12-20(15-19)29-2)27-23-14-7-6-13-21(22)23/h3-17H,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLODHHVHVKOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research has indicated that quinoline derivatives, including 2-(3-methoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide, exhibit significant antioxidant properties. These compounds are evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. For instance, studies have shown that certain derivatives can achieve up to 100% inhibition of lipid peroxidation, highlighting their potential as therapeutic agents against oxidative damage .

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes involved in inflammatory processes. The compound has demonstrated inhibitory activity against LOX, with some derivatives showing IC50 values as low as 10 μM. This suggests potential applications in treating inflammatory diseases by modulating the LOX pathway .

Antimicrobial Activity

Antimycobacterial Properties

Quinoline derivatives have been studied for their efficacy against mycobacterial infections, including tuberculosis. Certain compounds have shown higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid and pyrazinamide. This indicates a potential role in developing new antimycobacterial therapies .

Neuropharmacology

Neuropeptide Receptor Modulation

There is emerging evidence that quinoline derivatives may interact with neuropeptide receptors, which could have implications for treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Nonpeptide antagonists of neuropeptide receptors have been explored for their therapeutic benefits, and compounds like this compound may contribute to this field through receptor modulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinoline derivatives is crucial for optimizing their biological activities. Variations in substituents on the quinoline ring can significantly influence pharmacological properties such as potency and selectivity. For example, modifications to the amide group or the aromatic substituents can enhance antioxidant activity or improve LOX inhibition .

Data Tables

| Activity | IC50 Value (μM) | Comments |

|---|---|---|

| Lipid Peroxidation Inhibition | 10 | Significant antioxidant activity |

| LOX Inhibition | 10 | Effective in inflammatory conditions |

| Antimycobacterial Activity | Varies | Higher efficacy than standard drugs |

Case Studies

-

Antioxidant Evaluation

- A series of quinoline derivatives were synthesized and evaluated for their antioxidant capacity using DPPH and ABTS assays. The results indicated that certain compounds exhibited over 90% inhibition of free radicals compared to control substances.

-

In Vitro Antimycobacterial Testing

- In vitro studies on various substituted quinolines demonstrated that several compounds showed superior activity against M. tuberculosis, suggesting a pathway for developing new treatments for resistant strains.

-

Neuropeptide Receptor Studies

- Electrophysiological studies indicated that specific quinoline derivatives could modulate neuropeptide receptor activity, potentially leading to new therapeutic strategies for neuropsychiatric disorders.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Quinoline-4-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Key structural comparisons include:

Substituent Position and Electronic Effects

- Para vs. Meta Methoxy Substitution: The target compound’s 3-methoxyphenyl group (meta position) contrasts with 2-(4-methoxyphenyl)-N-phenylquinoline-4-carboxamide (CAS 314022-18-9, para position) . Meta substitution may introduce steric hindrance or alter electronic distribution, affecting reactivity.

Side Chain Modifications

- Phenylethyl vs. Aminoalkyl Groups: The phenylethyl side chain in the target compound differs from dimethylaminopropyl (e.g., compound 5a5 in ) or morpholinopropyl (e.g., compound 35 in ) groups . Polar side chains like dimethylamino improve aqueous solubility, whereas aromatic groups (e.g., phenylethyl) enhance lipophilicity, influencing membrane permeability and bioavailability.

Fluorination and Bioactivity

- Fluorinated analogs, such as 6-fluoro-2-(3-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide (45) (), demonstrate increased metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation . The absence of fluorine in the target compound may result in shorter metabolic half-lives.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

*Calculated from molecular formula C25H22N2O2.

†Estimated using ChemDraw.

‡Approximated based on structural analogs.

- However, this may limit blood-brain barrier penetration compared to highly lipophilic analogs .

- Polar Surface Area : Similar polar surface areas (~30 Ų) across compounds indicate comparable permeability profiles.

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(3-methoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide?

The compound can be synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting 2-(3-methoxyphenyl)quinoline-4-carboxylic acid (1 mol) with 1-phenylethylamine (1.5 mol) in the presence of hexafluorophosphate benzotriazole tetramethyl urea (HBTU, 1.1 mol) and triethylamine (TEA) as a base. The reaction is stirred at 0°C for 30 minutes, followed by 12 hours at room temperature. Purification is achieved via column chromatography using ethyl acetate/hexane gradients .

Q. What spectroscopic methods are used to confirm the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while melting point analysis ensures purity. For example, derivatives of quinoline-4-carboxamides typically show characteristic aromatic proton signals at δ 7.2–8.5 ppm in ¹H NMR and carbonyl carbons at ~165–170 ppm in ¹³C NMR .

Q. What safety protocols are recommended for handling this compound?

Refer to safety data sheets (SDS) for laboratory chemicals, which advise using personal protective equipment (PPE), including nitrile gloves and fume hoods. The compound should be stored in airtight containers at 2–8°C to prevent degradation. Emergency procedures include rinsing exposed skin with water and contacting poison control centers .

Advanced Research Questions

Q. How do structural modifications influence the compound’s anti-tubercular activity?

Substitutions at the quinoline core and phenyl groups significantly impact activity. For instance, introducing electron-withdrawing groups (e.g., -Br) at position 6 enhances Mycobacterium tuberculosis inhibition (MIC values <10 µM), while methoxy groups at the 3-position improve membrane permeability. Docking studies suggest these modifications optimize interactions with mycobacterial enoyl-ACP reductase (InhA) .

Q. What computational strategies predict binding affinity to cytochrome P450 enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to assess interactions with CYP2C9. Key parameters include binding energy scores (ΔG) and hydrogen-bonding patterns with heme cofactors. For example, quinoline-4-carboxamides with naphthyl substituents show stronger binding (ΔG = -9.6 kcal/mol) due to hydrophobic interactions .

Q. How can discrepancies in reported antimicrobial activity data be resolved?

Variations in MIC values often arise from differences in assay conditions (e.g., broth microdilution vs. agar diffusion). Standardizing protocols using CLSI guidelines and including positive controls (e.g., ciprofloxacin) improves reproducibility. Additionally, verifying compound stability in DMSO/PBS solvents is critical to avoid false negatives .

Q. What purification strategies optimize yield for scale-up synthesis?

High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) achieves >95% purity. For large-scale batches, recrystallization in ethanol/water (7:3 v/v) reduces solvent waste. Monitoring reaction progress via TLC (silica gel, UV detection) minimizes side-product formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.